3-cyclobutyloxy-N-[2-(1,1-dioxothian-4-yl)ethyl]piperidine-1-carboxamide
Description
3-cyclobutyloxy-N-[2-(1,1-dioxothian-4-yl)ethyl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Properties
IUPAC Name |
3-cyclobutyloxy-N-[2-(1,1-dioxothian-4-yl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4S/c20-17(18-9-6-14-7-11-24(21,22)12-8-14)19-10-2-5-16(13-19)23-15-3-1-4-15/h14-16H,1-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMJRUMHIZCRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCN(C2)C(=O)NCCC3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyloxy-N-[2-(1,1-dioxothian-4-yl)ethyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Cyclobutyloxy Group: This step involves the reaction of the piperidine derivative with a cyclobutyl halide under basic conditions to introduce the cyclobutyloxy group.
Attachment of the 1,1-dioxothian-4-yl Group: The 1,1-dioxothian-4-yl group can be introduced via a nucleophilic substitution reaction using a suitable thiane derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate isocyanate or by amidation of a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxothian-4-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclobutyloxy group or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclobutyloxy-N-[2-(1,1-dioxothian-4-yl)ethyl]piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. This compound could be investigated for similar therapeutic potentials.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-cyclobutyloxy-N-[2-(1,1-dioxothian-4-yl)ethyl]piperidine-1-carboxamide would depend on its specific biological target. Generally, piperidine derivatives can interact with various receptors or enzymes, modulating their activity. The compound’s structure suggests it could interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
N-methylpiperidine: A simple derivative with similar structural features.
1,1-dioxothiane derivatives: Compounds containing the 1,1-dioxothian-4-yl group, known for their biological activities.
Uniqueness
3-cyclobutyloxy-N-[2-(1,1-dioxothian-4-yl)ethyl]piperidine-1-carboxamide is unique due to the combination of the cyclobutyloxy group and the 1,1-dioxothian-4-yl group attached to the piperidine core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
